5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
The compound 5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative characterized by a polyfunctionalized core structure. Its key features include:
- A 1,4-dihydropyridine ring with a cyano group at position 5 and a methyl group at position 2.
- A thiophen-2-yl substituent at position 4, contributing aromatic and electronic diversity.
- A sulfanyl group at position 6, linked to a 2-(4-methylphenyl)-2-oxoethyl moiety.
- A carboxamide group at position 3, substituted with a 2-methylphenyl group.
The structural complexity of this compound suggests tailored electronic and steric properties, likely optimized for specific binding interactions. While direct pharmacological data for this compound is unavailable in the provided evidence, its design aligns with medicinal chemistry strategies to enhance solubility, bioavailability, and target affinity through substituent engineering .
Properties
IUPAC Name |
5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S2/c1-17-10-12-20(13-11-17)23(32)16-35-28-21(15-29)26(24-9-6-14-34-24)25(19(3)30-28)27(33)31-22-8-5-4-7-18(22)2/h4-14,26,30H,16H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEAKCNVLXBUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the dihydropyridine class, which is known for various pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C28H25N3O3S
- Molecular Weight : 483.58 g/mol
- CAS Number : 375361-86-7
The structure features a cyano group, multiple methyl groups, a thiophene ring, and a carboxamide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. COX-II inhibition has been linked to reduced inflammation and pain management .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related dihydropyridine derivatives can selectively inhibit COX-II with IC50 values ranging from 0.52 to 2.04 μM .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Research has identified similar compounds that demonstrate cytotoxic effects against various cancer cell lines. For example, a study highlighted the efficacy of dihydropyridine derivatives in inhibiting tumor growth through apoptosis induction in cancer cells .
Case Studies
Case Study 1: COX-II Inhibition
A series of experiments were conducted to evaluate the COX-II inhibitory activity of various dihydropyridine derivatives. The results indicated that compounds with structural similarities to this compound showed promising results with IC50 values significantly lower than those of traditional NSAIDs like Celecoxib .
Case Study 2: Cytotoxicity Assay
In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound inhibited cell proliferation effectively at micromolar concentrations, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.
Anticancer Properties
Several derivatives of dihydropyridine compounds have been investigated for their anticancer activities. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Cardiovascular Effects
Compounds in the dihydropyridine class are well-known calcium channel blockers. The specific compound may exhibit similar effects, potentially leading to applications in treating hypertension and other cardiovascular diseases. Its ability to modulate calcium ion influx could be beneficial in managing blood pressure levels and improving cardiac function .
Study on Antimicrobial Efficacy
A study conducted on various derivatives of 5-cyano compounds revealed significant antimicrobial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest further exploration for therapeutic applications.
Investigation of Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). Mechanistic studies indicated that these compounds might induce apoptosis through caspase activation pathways, highlighting their potential as novel anticancer agents.
Comparison with Similar Compounds
Table 1: Substituent Comparison of 1,4-DHP Analogs
N-Aryl Group Modifications
Sulfanyl Substituent Effects
Heterocycle at Position 4
- Thiophen-2-yl (Target) vs. 2-Furyl (AZ331) : Thiophene’s higher aromaticity and sulfur atom may enhance π-π stacking and hydrophobic interactions compared to furan’s oxygen, which could introduce polar interactions .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity (LogP) : The target compound’s methyl groups likely increase logP compared to ’s methoxy substituents, favoring membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Chlorine () and methoxy groups () may slow oxidative metabolism compared to the target’s methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
